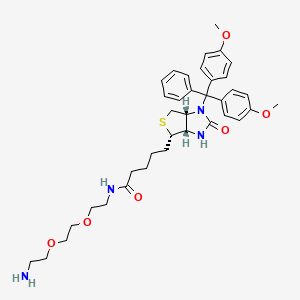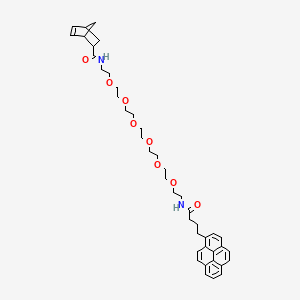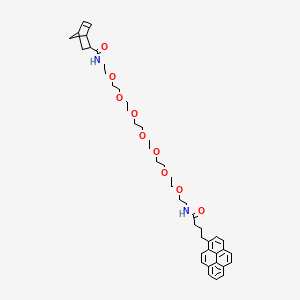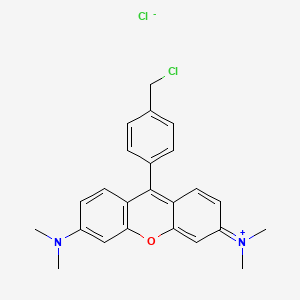
DMTR-biotin-PEG2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTR-biotin-PEG2-amine is a chemical compound used in bioconjugation reactions and biochemical research. It is a derivative of biotin, a small molecule with high affinity for streptavidin, allowing for specific and efficient detection or purification of biotinylated molecules . The compound contains a polyethylene glycol spacer consisting of two ethylene glycol units, providing flexibility and solubility to the molecule . The amine group can be used to attach the molecule to other biomolecules, such as proteins or peptides, enabling the creation of biotinylated biomolecules with specific properties or functions .
Métodos De Preparación
The preparation of DMTR-biotin-PEG2-amine involves the synthesis of biotin derivatives and the incorporation of a polyethylene glycol spacer. The synthetic route typically includes the following steps:
Synthesis of Biotin Derivative: The biotin derivative is synthesized by reacting biotin with a suitable reagent to introduce a reactive group, such as an amine or carboxyl group.
Incorporation of Polyethylene Glycol Spacer: The polyethylene glycol spacer is introduced by reacting the biotin derivative with a polyethylene glycol compound containing reactive groups, such as hydroxyl or amine groups. This reaction is typically carried out under mild conditions to avoid degradation of the biotin derivative.
Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions and purification techniques. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
DMTR-biotin-PEG2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group in this compound can undergo nucleophilic substitution reactions with electrophiles, such as activated esters or halides.
Conjugation Reactions: The amine group can be conjugated to carboxyl groups on biomolecules, such as proteins or peptides, using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). This reaction forms stable amide bonds, resulting in biotinylated biomolecules.
Oxidation and Reduction Reactions: While not commonly reported, the compound may undergo oxidation or reduction reactions under specific conditions, depending on the functional groups present in the molecule.
Aplicaciones Científicas De Investigación
DMTR-biotin-PEG2-amine has a wide range of scientific research applications, including:
Biology: The compound is used in bioconjugation reactions to label biomolecules, such as proteins, peptides, and nucleic acids, for detection or purification purposes.
Medicine: this compound is used in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
The mechanism of action of DMTR-biotin-PEG2-amine involves the high affinity binding of biotin to streptavidin. The polyethylene glycol spacer provides flexibility and solubility to the molecule, allowing it to interact with various biomolecules . The amine group enables the attachment of the compound to other biomolecules, forming stable amide bonds through conjugation reactions . This allows for the specific and efficient detection or purification of biotinylated molecules.
Comparación Con Compuestos Similares
DMTR-biotin-PEG2-amine is unique due to its specific structure and properties. Similar compounds include:
Biotin-PEG2-maleimide: This compound contains a maleimide group instead of an amine group, allowing for conjugation to thiol groups on biomolecules.
Biotin-PEG3-amine: This compound contains a longer polyethylene glycol spacer with three ethylene glycol units, providing increased flexibility and solubility.
Biotin-PEG4-NHS: This compound contains an N-hydroxysuccinimide ester group, allowing for conjugation to amine groups on biomolecules.
This compound is unique in its combination of a biotin moiety, a polyethylene glycol spacer, and an amine group, providing specific properties and functions for bioconjugation reactions.
Propiedades
IUPAC Name |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O6S/c1-44-30-16-12-28(13-17-30)37(27-8-4-3-5-9-27,29-14-18-31(45-2)19-15-29)41-32-26-48-33(35(32)40-36(41)43)10-6-7-11-34(42)39-21-23-47-25-24-46-22-20-38/h3-5,8-9,12-19,32-33,35H,6-7,10-11,20-26,38H2,1-2H3,(H,39,42)(H,40,43)/t32-,33-,35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPCNVAQEFFVHU-BVPJJHLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)NCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)NCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O6S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate](/img/structure/B8115061.png)
![methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115079.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid](/img/structure/B8115085.png)
![Pentanamide, 5-azido-N-[4-(2-cyanoethynyl)-phenyl]](/img/structure/B8115094.png)


